N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide
Description
N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide is a structurally complex compound featuring a central oxane (tetrahydropyran) ring substituted with a phenyl group at the 4-position. The carboxamide moiety is linked to a dimethylaminoethyl side chain bearing a thiophene ring.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-22(2)17(18-9-6-14-25-18)15-21-19(23)20(10-12-24-13-11-20)16-7-4-3-5-8-16/h3-9,14,17H,10-13,15H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXLQAGJQKHOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxane intermediates. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ conditions to form 2-bromo-3,3-difluoroallyl benzyl sulfide . This intermediate can then undergo further reactions to introduce the dimethylamino and oxane groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and oxane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with unique properties, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs identified in the evidence. Key similarities and distinctions are outlined below:
Structural Analogues with Dimethylamino-Carboxamide Motifs
- SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride): Molecular Formula: C₁₅H₂₀ClN₃O₂ (MW: 309.79) . Comparison: Both compounds share a dimethylaminoalkyl-carboxamide backbone. However, SzR-105 incorporates a quinoline ring and exists as a hydrochloride salt, enhancing its aqueous solubility.
- Beta-Hydroxythiofentanyl (N-[1-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide): Structural Features: Contains a thiophene moiety and carboxamide group linked to a piperidine ring . Comparison: Both compounds integrate thiophene and tertiary amino groups. Beta-hydroxythiofentanyl’s piperidine and hydroxythiophenylethyl groups are critical for opioid receptor binding, whereas the target compound’s oxane ring and dimethylaminoethyl chain may prioritize different pharmacological pathways.
Thiophene-Containing Carboxamides
- 5-(2-Chloro-N-phenylacetamido)-3-(2-chloroacetamido)-4-cyano-N-methyl-thiophene-2-carboxamide (8a): Synthesis: Derived from chloroacetylation of thiophene precursors in dioxane . Comparison: Shares a thiophene-carboxamide core but lacks the oxane and dimethylamino groups.
Pharmacokinetic and Functional Group Analysis
- Synthetic Pathways: The target compound’s synthesis may parallel methods used for hydrazinecarbothioamides (e.g., reflux in ethanol or sodium hydroxide) , though direct evidence is absent. Thiophene derivatization strategies, such as those in , could inform its preparation.
- Spectroscopic Signatures : IR bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) in related compounds may aid in characterizing the target’s carboxamide and thiophene moieties.
Biological Activity
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide, a compound with a complex structure, has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on available studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N2O2S, with a molecular weight of approximately 288.45 g/mol. The compound features a thiophene ring, a dimethylamino group, and an oxane carboxamide structure, contributing to its unique biological properties.
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and neuropsychiatric disorders.
2. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest that this compound may have antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic transmission.
- Anxiolytic Properties : Its ability to modulate neurotransmitter levels also points to potential anxiolytic effects, making it a candidate for anxiety disorder treatments.
- Anti-inflammatory Effects : Preliminary findings indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anxiolytic | Reduced anxiety-like behaviors | |
| Anti-inflammatory | Decreased inflammatory markers |
Case Study Analysis
A notable study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test. The results indicated a marked increase in locomotor activity and reduced immobility time, suggesting enhanced mood and reduced depressive symptoms.
Another investigation focused on the anti-inflammatory potential of this compound. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential utility in managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
